molecular formula C21H21BrN2O4S B2644965 2-(3-((4-bromobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone CAS No. 894013-18-4

2-(3-((4-bromobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone

Cat. No. B2644965
CAS RN: 894013-18-4
M. Wt: 477.37
InChI Key: LJZWHTFWBXQHNE-UHFFFAOYSA-N
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Description

The compound “2-(3-((4-bromobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone” is a complex organic molecule that contains several functional groups. These include a bromobenzyl group, a sulfonyl group, an indole group, and a morpholinoethanone group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromobenzyl and sulfonyl groups would likely add significant steric bulk . The indole group is aromatic and planar, which could influence the overall shape of the molecule .


Chemical Reactions Analysis

The compound could undergo a variety of reactions depending on the conditions. The bromine atom in the bromobenzyl group could be replaced through a nucleophilic substitution reaction . The sulfonyl group could potentially be reduced to a sulfide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the specific functional groups it contains would all influence its properties .

Scientific Research Applications

Carbonic Anhydrase Inhibitors

Research has identified aromatic sulfonamide inhibitors for carbonic anhydrase isoenzymes, showing significant inhibitory activities. Such compounds, including ones with morpholino groups, exhibit nanomolar inhibitory concentrations against various carbonic anhydrase isoenzymes, demonstrating potential therapeutic applications in treating conditions associated with carbonic anhydrase activities (Supuran, Maresca, Gregáň, & Remko, 2013).

Antioxidant Properties

Studies have synthesized derivatives with bromophenol groups to explore their antioxidant activities. The synthesized compounds were evaluated for their radical scavenging activities, indicating effective antioxidant power. This suggests potential applications in developing antioxidant agents or in food preservation to prevent oxidative damage (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Antimicrobial Agents

Research on triazole derivatives containing morpholine moiety has shown promising results as antimicrobial agents. New compounds synthesized from the condensation of ethoxycarbonylhydrazones and 2-morpholinoethanamine demonstrated good to moderate antimicrobial activity, highlighting their potential in developing new antimicrobial drugs (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).

Anticancer Activity

Novel indole-based sulfonohydrazide derivatives containing morpholine rings have been synthesized and evaluated for anticancer activity, particularly against breast cancer cell lines. Some derivatives showed promising inhibition, suggesting their potential as selective anticancer agents (Gaur, Peerzada, Khan, Ali, & Azam, 2022).

Safety and Hazards

As with any chemical compound, handling “2-(3-((4-bromobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The future research directions for this compound could be vast, depending on its biological activity. It could be studied for potential medicinal applications, particularly if the indole group confers bioactivity .

properties

IUPAC Name

2-[3-[(4-bromophenyl)methylsulfonyl]indol-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O4S/c22-17-7-5-16(6-8-17)15-29(26,27)20-13-24(19-4-2-1-3-18(19)20)14-21(25)23-9-11-28-12-10-23/h1-8,13H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZWHTFWBXQHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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